molecular formula C22H24N2O3 B2979864 (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896072-69-8

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Katalognummer B2979864
CAS-Nummer: 896072-69-8
Molekulargewicht: 364.445
InChI-Schlüssel: GTQRITVKASDCSA-MOSHPQCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H24N2O3 and its molecular weight is 364.445. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrocatalysis and Oxygen Reduction Reaction (ORR)

The compound has been investigated for its electrocatalytic properties, particularly in the context of oxygen reduction reactions (ORR). Researchers have synthesized metal-organic frameworks (MOFs) based on this compound and explored their potential as efficient electrocatalysts. For instance, a Co-MOF derived from this compound demonstrated remarkable ORR activity, comparable to or even surpassing that of commercial platinum-based catalysts . This finding highlights its potential in clean energy applications.

FLT3 and CDK Inhibition in Cancer Therapeutics

Another exciting application lies in cancer therapeutics. A series of derivatives, including the compound , were designed and synthesized as FLT3 (FMS-like tyrosine kinase 3) and CDK (cyclin-dependent kinase) inhibitors. Compound 50 (FN-1501), derived from this compound, exhibited potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6. It also showed antiproliferative effects against leukemia cells, making it a promising candidate for acute myeloid leukemia (AML) treatment .

Carbon Materials for Energy Storage and Conversion

The compound has been explored for its potential in energy storage and conversion. Researchers used it as a precursor to prepare Co, N-codoped porous carbon materials (CoNC). These CoNC materials demonstrated excellent electrocatalytic performance for ORR, outperforming commercial Pt/C catalysts in terms of limiting current density and half-wave potential . This suggests its utility in fuel cells and other energy-related applications.

Antiproliferative Activity Against Cancer Cells

In addition to its role as an inhibitor, the compound itself has shown antiproliferative activity against cancer cells. Specifically, it induced tumor regression in a mouse xenograft model of acute myeloid leukemia . This finding underscores its potential as a direct therapeutic agent.

Safety Profile and Toxicity Studies

Compound 50 (FN-1501) demonstrated a safer toxicity profile than other inhibitors, making it a promising candidate for further drug development . Understanding its safety characteristics is crucial for clinical translation.

Unique Structural Features for Drug Design

The compound’s distinct structure, with a benzofuran core and appended functional groups, provides opportunities for rational drug design. Researchers can explore modifications around this scaffold to enhance selectivity, binding affinity, and pharmacokinetic properties.

Eigenschaften

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methylphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15-4-3-5-16(12-15)13-20-21(26)17-6-7-19(25)18(22(17)27-20)14-24-10-8-23(2)9-11-24/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQRITVKASDCSA-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-2-(3-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.